molecular formula C10H14N6O3 B112888 3'-Amino-2',3'-dideoxyguanosine CAS No. 66323-49-7

3'-Amino-2',3'-dideoxyguanosine

Cat. No. B112888
CAS RN: 66323-49-7
M. Wt: 266.26 g/mol
InChI Key: HOQBPAWPBCAUGA-KVQBGUIXSA-N
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Description

3’-Amino-2’,3’-dideoxyguanosine is a compound with the CAS Number: 66323-49-7 . It has a molecular weight of 266.26 . The IUPAC name for this compound is 2-amino-9-((2R,4S,5S)-4-amino-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one . It is a paramount compound employed in the biomedical sector, emerging as a nucleoside analog imbued with remarkable antiviral traits .


Synthesis Analysis

The synthesis of 3’-Amino-2’,3’-dideoxyguanosine involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine. This is then converted enzymatically with an adenosine deaminase to prepare 3’-amino-2’,3’-dideoxyguanosine .


Molecular Structure Analysis

The InChI code for 3’-Amino-2’,3’-dideoxyguanosine is 1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Amino-2’,3’-dideoxyguanosine include a molecular weight of 266.26 . It is stored at a temperature of 28 C .

Scientific Research Applications

  • Synthesis of Functional 5′ Cap-Modified mRNAs

    • Application Summary : This compound is used in the synthesis of functional mRNAs by modifying multiple 5′ cap analogs using a vaccinia virus-capping enzyme . The 5′ cap regulates the stability and translational activity of mRNAs, and chemically-modified 5′ caps can improve the functionality of mRNA .
    • Methods : The vaccinia virus-capping enzyme introduces a variety of GTP analogs to the 5′ end of RNA to generate 5′ cap-modified mRNAs that exhibit different translation levels . Some of these modified mRNAs improve translation efficiency and can be conjugated to chemical structures, further increasing their functionality .
    • Results : The method has been shown to generate 5′ cap-modified mRNAs that improve translation efficiency .
  • Selective RNA Labeling

    • Application Summary : 3’-Amino-2’,3’-dideoxyguanosine triphosphates are used for the selective labeling of RNA . This is important for introducing functional tags to target RNAs .
    • Methods : The combinatorial use of RNA-compatible restriction endonucleases (REs) and RNA-extending polymerases is demonstrated for sequence-specific RNA cleavage and subsequent RNA functionalization . The 3′ ends of the cleaved RNAs are selectively and effectively modified when Therminator DNA polymerase template-dependently extends the RNA primers with a variety of modified nucleotides .
    • Results : Only the target RNA could be chemically labeled with the desired moieties, such as bioconjugation tags or fluorophores, even in a mixture of various RNAs .
  • Reverse Transcriptase Inhibition

    • Application Summary : Metacavir (6-O-methyl-2′, 3′-dideoxyguanosine) is a prodrug that is activated in vivo by demethylation and conversion to 2′, 3′-dideoxyguanosine . It is a reverse transcriptase inhibitor with potent activity against hepatitis B virus (HBV) .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Preparation of 3’-Amino-2’,3’-dideoxyguanosine

    • Application Summary : 3’-Amino-2’,3’-dideoxyguanosine can be prepared using a method that involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine . This is then converted enzymatically with an adenosine deaminase to prepare 3’-amino-2’,3’-dideoxyguanosine .
    • Methods : The method involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine . This is then converted enzymatically with an adenosine deaminase to prepare 3’-amino-2’,3’-dideoxyguanosine .
    • Results : The method allows for the preparation of 3’-amino-2’,3’-dideoxyguanosine with a very high yield in a relatively simple procedure .
  • Chemical Synthesis

    • Application Summary : 3’-Amino-2’,3’-dideoxyguanosine is used in chemical synthesis . It is often used as a starting material or intermediate in the synthesis of other chemical compounds .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Preparation of 3’-Amino-2’,3’-dideoxyguanosine

    • Application Summary : 3’-Amino-2’,3’-dideoxyguanosine can be prepared using a method that involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine . This is then converted enzymatically with an adenosine deaminase to prepare 3’-amino-2’,3’-dideoxyguanosine .
    • Methods : The method involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine . This is then converted enzymatically with an adenosine deaminase to prepare 3’-amino-2’,3’-dideoxyguanosine .
    • Results : The method allows for the preparation of 3’-amino-2’,3’-dideoxyguanosine with a very high yield in a relatively simple procedure .
  • Chemical Synthesis

    • Application Summary : 3’-Amino-2’,3’-dideoxyguanosine is used in chemical synthesis . It is often used as a starting material or intermediate in the synthesis of other chemical compounds .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

2-amino-9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQBPAWPBCAUGA-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216535
Record name Guanosine, 3'-amino-2',3'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Amino-2',3'-dideoxyguanosine

CAS RN

66323-49-7
Record name Guanosine, 3'-amino-2',3'-dideoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine, 3'-amino-2',3'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Amino-2',3'-dideoxyguanosine
Reactant of Route 2
3'-Amino-2',3'-dideoxyguanosine
Reactant of Route 3
3'-Amino-2',3'-dideoxyguanosine
Reactant of Route 4
3'-Amino-2',3'-dideoxyguanosine
Reactant of Route 5
3'-Amino-2',3'-dideoxyguanosine
Reactant of Route 6
3'-Amino-2',3'-dideoxyguanosine

Citations

For This Compound
30
Citations
R Eisenhuth, C Richert - The Journal of organic chemistry, 2009 - ACS Publications
5′-Protected 3′-amino-2′,3′-dideoxynucleosides containing any of the four canonical nucleobases (A/C/G/T) were prepared via azides in five to six steps, starting from …
Number of citations: 43 pubs.acs.org
GV Zaitseva, EI Kvasyuk, EV Vaaks… - … Nucleotides & Nucleic …, 1994 - Taylor & Francis
Abstract Treatment of O 2 , 3′-anhydro-5′-O-trityl derivatives of thymidine (1) and 2′-deoxyuridine (2) with lithium azide in dimethylformamide at 150 C resulted in the formation of the …
Number of citations: 32 www.tandfonline.com
MK Herrlein, RE Konrad, JW Engels… - Helvetica chimica …, 1994 - Wiley Online Library
We describe the synthesis of modified nucleoside triphosphates of the four DNA bases containing a 3′‐amino group which were prepared from the corresponding 3′‐azido …
Number of citations: 26 onlinelibrary.wiley.com
JK Chen, RG Schultz, DH Lioyd… - Nucleic acids …, 1995 - academic.oup.com
An efficient synthesis of the novel nucleic acid analogs oligodeoxyribonucleotide N3′→P5′ phosphoramidates, where the 3′-oxygen is substituted by a 3′-nitrogen, is described. …
Number of citations: 187 academic.oup.com
J Baraniak, D Korczyński, R Kaczmarek… - Nucleosides & …, 1998 - Taylor & Francis
LCA-CPG-nucleoside 5′-O-(O-β-cyanoethyl-H-phosphonates) react with 3′-amino-2′,3′-dideoxynucleoside in the presence of iodine giving in a high yield N3′→P5′ …
Number of citations: 16 www.tandfonline.com
D Zielinska, K Pongracz, SM Gryaznov - Tetrahedron letters, 2006 - Elsevier
A new synthetic approach to 5′-phosphoramidites of 3′-aminonucleosides was developed. The methodology relies upon the use of 3′-amino-2′,3′-dideoxynucleosides as the …
Number of citations: 14 www.sciencedirect.com
ANETOFP BASES - academia.edu
Roman S. Esipov and Anatoly l. Miroshnikov a Shemyakin-Ovchinnikov Institute of Bioorganic Chemistry, Russian Academy of Sciences, Moscow, Russia in An enzymalic …
Number of citations: 2 www.academia.edu
DK O'Flaherty, L Zhou, JW Szostak - Bio-protocol, 2020 - bio-protocol.org
The RNA world hypothesis describes a scenario where early life forms relied on RNA to govern both inheritance and catalyze useful chemical reactions. Prior to the emergence of …
Number of citations: 1 bio-protocol.org
JS Nelson, KL Fearon, MQ Nguyen… - The Journal of …, 1997 - ACS Publications
A new method for the synthesis of N3‘→P5‘ phosphoramidate oligodeoxynucleotides is demonstrated. Described herein is the synthesis of the monomers utilized in the …
Number of citations: 88 pubs.acs.org
E De Clercq, J Balzarini, J Descamps… - Biochemical …, 1980 - Elsevier
Several nucleoside analogues are endowed with either antiviral activity [eg 5-iodo-2’-deoxyuridine(IDU)], antitumor activity, or both [eg 9$-D-arabinofuranosyladenine, araadenosine (…
Number of citations: 41 www.sciencedirect.com

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